

Spectroscopic Profile of (S)-2-Phenylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-2-phenylpiperidine

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This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral compound **(S)-2-phenylpiperidine**. The information presented is curated for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols.

Summary of Spectroscopic Data

The following tables provide a concise summary of the key spectroscopic parameters for **(S)-2-phenylpiperidine**, a compound with the molecular formula $C_{11}H_{15}N$ and a molecular weight of approximately 161.24 g/mol. [\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: 1H NMR Spectroscopic Data for **(S)-2-Phenylpiperidine**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.20 - 7.40	m	-	5H	Aromatic (C ₆ H ₅)
3.60	dd	J = 10.8, 2.8 Hz	1H	CH (Piperidine C2)
3.15	dt	J = 12.0, 2.8 Hz	1H	CH ₂ (Piperidine C6-eq)
2.75	t	J = 12.0 Hz	1H	CH ₂ (Piperidine C6-ax)
1.95	br s	1H	NH	
1.50 - 1.90	m	-	6H	CH ₂ (Piperidine C3, C4, C5)

Note: Data is predicted and compiled from typical values for similar structures. Experimental values may vary based on solvent and instrument conditions.

Table 2: ¹³C NMR Spectroscopic Data for **(S)-2-Phenylpiperidine**

Chemical Shift (δ) ppm	Assignment
145.0	Aromatic (C-ipso)
128.5	Aromatic (C-ortho)
127.0	Aromatic (C-para)
126.5	Aromatic (C-meta)
62.0	CH (Piperidine C2)
47.5	CH ₂ (Piperidine C6)
36.0	CH ₂ (Piperidine C3)
26.0	CH ₂ (Piperidine C5)
25.0	CH ₂ (Piperidine C4)

Note: Data is predicted and compiled from typical values for similar structures. Experimental values may vary based on solvent and instrument conditions.

Table 3: IR Spectroscopic Data for **(S)-2-Phenylpiperidine**

Frequency (cm ⁻¹)	Intensity	Assignment
3300 - 3500	Medium, Broad	N-H Stretch
3000 - 3100	Medium	Aromatic C-H Stretch
2850 - 2950	Strong	Aliphatic C-H Stretch
1600, 1490, 1450	Medium-Weak	Aromatic C=C Bending
1100 - 1200	Medium	C-N Stretch
700, 750	Strong	Monosubstituted Benzene Bend

Note: Data is predicted based on characteristic functional group absorptions.

Table 4: Mass Spectrometry Data for **(S)-2-Phenylpiperidine**

m/z	Relative Intensity (%)	Assignment
161	40	[M] ⁺ (Molecular Ion)
160	100	[M-H] ⁺
104	30	[C ₇ H ₆ N] ⁺
84	90	[C ₅ H ₁₀ N] ⁺ (Piperidine fragment)
77	25	[C ₆ H ₅] ⁺ (Phenyl fragment)

Note: Fragmentation pattern is predicted based on typical fragmentation of similar structures.

Experimental Protocols

The acquisition of the spectroscopic data for **(S)-2-phenylpiperidine** requires standardized experimental procedures to ensure accuracy and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:** A sample of approximately 5-10 mg of **(S)-2-phenylpiperidine** is dissolved in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
- ¹H NMR Acquisition:** A standard proton experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition:** A proton-decoupled ¹³C NMR experiment is conducted. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The spectral width should encompass the expected range for carbon signals (e.g., 0-160 ppm).

Infrared (IR) Spectroscopy

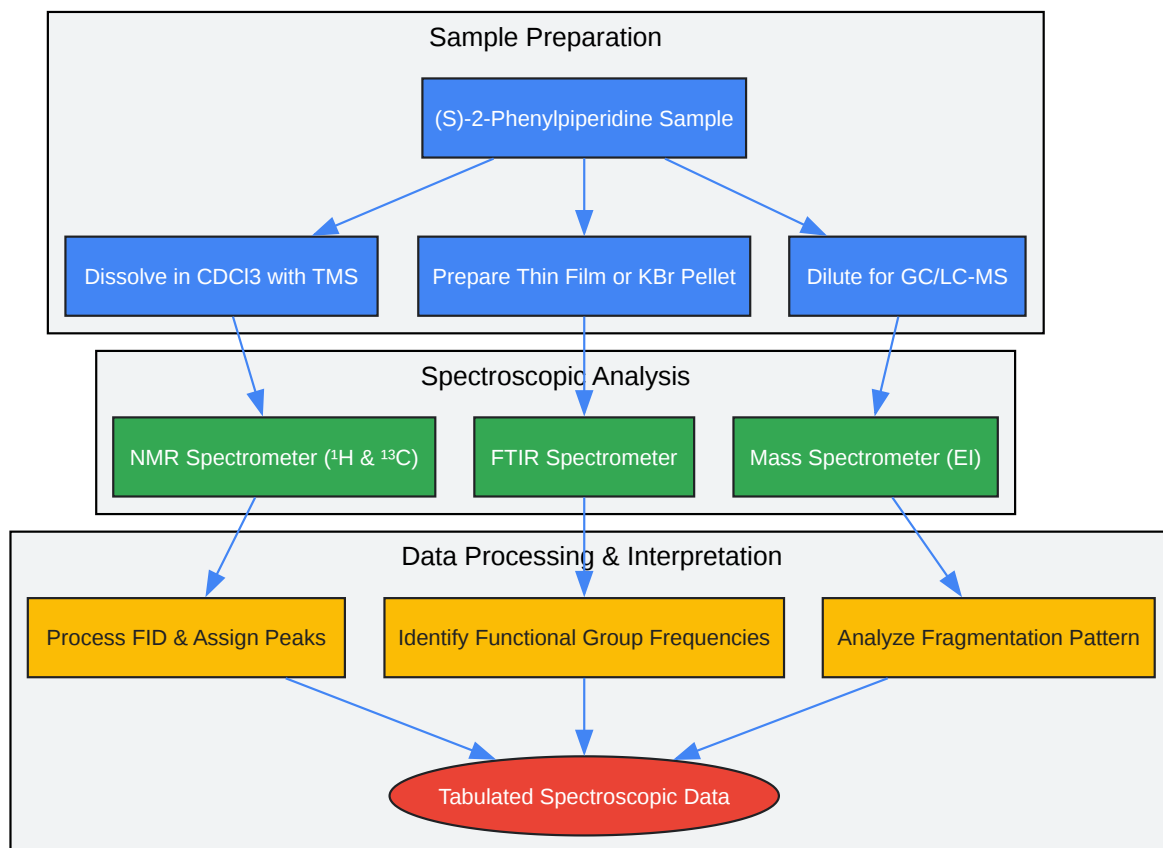
- **Sample Preparation:** For a liquid sample like **(S)-2-phenylpiperidine**, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
- **Instrumentation:** The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** A background spectrum of the empty salt plates or a pure KBr pellet is first recorded. The sample is then placed in the instrument's sample holder, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum. The typical spectral range is 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- **Sample Introduction and Ionization:** The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Electron Ionization (EI) is a common technique for volatile compounds, where the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.
- **Detection:** The separated ions are detected, and their abundance is recorded to generate a mass spectrum, which is a plot of relative ion intensity versus m/z .

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **(S)-2-phenylpiperidine**.



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Workflow for Spectroscopic Analysis of (S)-2-Phenylpiperidine.

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